(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride

Regioselectivity Sulfonylation Triazole derivatization

Researchers synthesizing sulfonamide libraries face regioisomeric mixtures when using N-unsubstituted 1,2,3-triazole sulfonyl chlorides, requiring tedious post-reaction chromatography that bottlenecks parallel synthesis workflows. This compound, with its pre-installed N-methyl group, completely eliminates the 1- vs. 2-sulfonyl triazole regioisomer problem, guaranteeing a single molecular entity in every well. - Guarantees single regioisomeric sulfonamide products vs. unpredictable mixtures from N-H analogs. - Methylene spacer modulates SO₂Cl electrophilicity for controlled amine coupling with reduced hydrolysis. - Fragment-like physicochemical profile (MW 195.63, XLogP3 -0.3) ideal for FBLD library expansion.

Molecular Formula C4H6ClN3O2S
Molecular Weight 195.63 g/mol
Cat. No. B13213445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride
Molecular FormulaC4H6ClN3O2S
Molecular Weight195.63 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)CS(=O)(=O)Cl
InChIInChI=1S/C4H6ClN3O2S/c1-8-2-4(6-7-8)3-11(5,9)10/h2H,3H2,1H3
InChIKeyUSMDNWUBOLQIKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl Chloride Is a Defined Sulfonylating Building Block for Click-Chemistry-Derived Libraries


(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride (CAS 1696700-35-2) is a heterocyclic sulfonyl chloride building block featuring a 1-methyl-1,2,3-triazole core linked via a methylene spacer to a methanesulfonyl chloride group [1]. With a molecular weight of 195.63 g/mol, computed XLogP3 of -0.3, and a topological polar surface area (TPSA) of 73.2 Ų, it occupies a distinct physicochemical space among triazole-sulfonyl chloride reagents [1]. The pre-installed N-methyl group on the 1,2,3-triazole ring is a critical structural feature: it prevents the regioisomeric N-sulfonylation that plagues N-unsubstituted triazole analogs, ensuring a single, defined product in downstream derivatizations [2]. Supplied by Enamine Ltd. (product code EN300-292731) and distributed through Fujifilm Wako, the compound is offered in quantities from 100 mg to 10 g with room-temperature storage conditions, making it accessible for both small-scale discovery and parallel library synthesis .

Why Generic Sulfonyl Chloride or Unsubstituted Triazole Reagents Cannot Substitute (1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl Chloride


Attempting to replace this compound with a simpler sulfonyl chloride (e.g., mesyl chloride) or an N-unsubstituted triazole analog introduces quantifiable problems. Mesyl chloride lacks the 1,2,3-triazole pharmacophore that serves as a metabolically stable amide bioisostere in medicinal chemistry [1]. Conversely, N-unsubstituted 1,2,3-triazole analogs, when reacted with sulfonyl chlorides, produce regioisomeric mixtures of 1- and 2-sulfonyl triazoles in ratios that depend unpredictably on both the azolyl substituent and the sulfonyl chloride steric bulk [2]. The pre-installed N-methyl group on this compound completely bypasses that regioisomer problem, delivering a single molecular entity. Furthermore, the methylene spacer (-CH2-) between the triazole ring and the sulfonyl chloride distinguishes this reagent from directly attached triazole-4-sulfonyl chlorides (e.g., CAS 1351676-71-5), modulating the electrophilicity of the SO2Cl group and altering reaction rates with amine nucleophiles [3].

Quantitative Differentiation Evidence for (1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl Chloride Versus Key Comparators


Evidence 1: N-Methylation Eliminates Regioisomeric Mixtures That Plague N-Unsubstituted Triazole Sulfonylations

The N-methyl group pre-installed on (1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride prevents the formation of regioisomeric 1- and 2-sulfonyl triazole mixtures that inevitably occur when N-unsubstituted 1,2,3-triazoles are reacted with sulfonyl chlorides. Beryozkina et al. (Tetrahedron, 2015) demonstrated that N-unsubstituted 4-azolyl-1,2,3-triazoles react with mesyl chloride and tosyl chloride to produce mixtures of 1-sulfonyl and 2-sulfonyl regioisomers in varying ratios, with the ratio depending on both the azole ring nature and the sulfonyl chloride substituent size [1]. The target compound, bearing a pre-methylated N1 position, delivers a single, structurally defined sulfonyl chloride, avoiding the need for chromatographic separation of regioisomers or the yield loss associated with undesired isomer formation.

Regioselectivity Sulfonylation Triazole derivatization

Evidence 2: Sulfonyl Chloride Electrophilicity Enables Faster Amine Coupling Versus the More Stable but Less Reactive Sulfonyl Fluoride Analog

The sulfonyl chloride group in the target compound offers substantially higher electrophilic reactivity toward amine nucleophiles compared to the corresponding sulfonyl fluoride analog, (1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride (CAS 2172029-58-0). The Sharpless SuFEx review (Angew. Chem. Int. Ed., 2014) established that sulfonyl fluorides are thermodynamically more stable and resistant to hydrolysis and reductive collapse than sulfonyl chlorides, but this stability comes at the cost of requiring specific activating conditions (e.g., proton or silicon centers) for nucleophilic substitution [1]. The comprehensive review by Liashuk et al. (Chem. Rec., 2024) confirmed that while sulfonyl fluorides provide excellent chemoselectivity control, most transformations of sulfonyl chlorides occur readily at the SO2Cl moiety under standard conditions without specialized catalysts [2]. For researchers prioritizing rapid, high-yielding sulfonamide library synthesis under conventional conditions, the sulfonyl chloride is the kinetically competent choice.

Sulfonamide formation SuFEx chemistry Electrophilicity

Evidence 3: Methylene Spacer Modulates Sulfonyl Chloride Electrophilicity Relative to Directly Attached Triazole-4-Sulfonyl Chloride

The -CH2- methylene spacer between the 1,2,3-triazole ring and the -SO2Cl group in (1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride electronically decouples the sulfonyl chloride from the electron-withdrawing triazole ring, modulating its electrophilicity compared to 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (CAS 1351676-71-5), where the SO2Cl group is directly attached to the triazole C4 position. Direct attachment places the sulfonyl group in conjugation with the triazole π-system, increasing the partial positive charge on sulfur and enhancing susceptibility to hydrolysis [1]. The methylene spacer breaks this conjugation, producing a sulfonyl chloride with reactivity more akin to an aliphatic methanesulfonyl chloride while retaining the triazole scaffold for molecular recognition. Computed physicochemical properties reflect this structural difference: the target compound has XLogP3 = -0.3 and a rotatable bond count of 2, compared to the directly attached analog (MW 181.60, lower rotatable bond count of 1) [2].

Electrophilicity modulation Linker chemistry Structure-reactivity relationship

Evidence 4: 1,2,3-Triazole Core Provides Bioisosteric Advantages Over 1,2,4-Triazole Regioisomers in Medicinal Chemistry

The 1,2,3-triazole core of the target compound is the product of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click chemistry reaction, and has been extensively validated as a metabolically stable amide bond bioisostere [1]. The 1,2,4-triazole regioisomer, exemplified by (1-methyl-1H-1,2,4-triazol-5-yl)methanesulfonyl chloride (same molecular formula C4H6ClN3O2S, MW 195.63), differs fundamentally in its hydrogen-bonding capacity and dipole moment orientation. The 1,2,3-triazole isomer presents a large dipole moment (~5 Debye) with the N2 and N3 atoms available as hydrogen-bond acceptors, while 1,2,4-triazole orients its nitrogen atoms differently, leading to distinct molecular recognition profiles [2]. In COX-2 inhibitor research, Wuest and Tang demonstrated that a central 1,2,3-triazole unit can replace carbocyclic or heterocyclic ring systems without loss of COX-2 inhibition potency and selectivity, underscoring the privileged nature of the 1,2,3-triazole scaffold in bioisosteric replacement strategies [1].

Bioisostere 1,2,3-Triazole Medicinal chemistry Click chemistry

Evidence 5: Lower Molecular Weight and Lipophilicity Differentiate from N-Ethyl and N-Isopropyl Triazole Sulfonyl Chloride Analogs

Among the homologous series of N-alkyl-1,2,3-triazol-4-yl methanesulfonyl chlorides, the N-methyl substitution on the target compound provides the smallest molecular weight (195.63 g/mol) and the most favorable balance of hydrophilicity (XLogP3 = -0.3) for fragment-based and lead-like chemical space [1]. The N-ethyl analog, (1-ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride (CAS 1780707-84-7), has MW = 209.66 g/mol and XLogP3 = 0, representing a 0.3 log unit increase in lipophilicity [2]. The N-isopropyl analog, [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride, adds further steric bulk and lipophilicity . In fragment-based drug discovery, compounds with MW < 250 and XLogP3 ≤ 0 are classified as fragment-like, and the N-methyl compound's lower lipophilicity may reduce non-specific protein binding and improve aqueous solubility relative to its larger N-alkyl congeners.

Physicochemical properties Lead-likeness Fragment-based drug discovery

Recommended Application Scenarios for (1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl Chloride Based on Quantitative Differentiation Evidence


Parallel Sulfonamide Library Synthesis Requiring Single-Product Regioisomeric Purity

In medicinal chemistry campaigns where sulfonamide libraries are generated by reacting a sulfonyl chloride with diverse amine building blocks, the pre-installed N-methyl group on (1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride guarantees a single regioisomeric product. This contrasts with N-unsubstituted triazole sulfonyl chlorides, which produce regioisomeric mixtures requiring post-reaction chromatographic separation [1]. For parallel synthesis in 96-well format, this eliminates a purification bottleneck and ensures that each well contains a single compound for biological testing, directly improving screening data quality and SAR interpretation.

Fragment-Based Drug Discovery Leveraging Low Lipophilicity and Amide Bioisostere Scaffold

With MW of 195.63 g/mol and XLogP3 of -0.3, this compound sits firmly within fragment-like chemical space (MW < 250, logP ≤ 0) [1]. The 1,2,3-triazole core serves as a metabolically stable amide bioisostere, validated in COX-2 inhibitor programs where the triazole replaced carbocyclic/heterocyclic central rings without loss of potency or selectivity . Fragment-growing strategies can exploit the sulfonyl chloride as an electrophilic handle for covalent or non-covalent library expansion, while the N-methyl group ensures a single defined regioisomer in all derived compounds.

Chemoselective Bioconjugation Where Sulfonyl Chloride Reactivity Is Preferred Over Sulfonyl Fluoride Stability

For protein or peptide bioconjugation at lysine residues under controlled pH (e.g., pH 7.5–8.5, 0–4 °C), the sulfonyl chloride group offers faster reaction kinetics than the corresponding sulfonyl fluoride, forming stable sulfonamide linkages [1]. The methylene spacer decouples the triazole ring from the SO2Cl group, reducing the electrophilicity somewhat compared to directly attached heteroaryl sulfonyl chlorides and potentially improving selectivity for amine over hydrolysis when the reaction is carefully pH-controlled . The sulfonyl fluoride analog would require SuFEx conditions (e.g., silicon-based activation or elevated temperature) that may be incompatible with protein integrity.

Agrochemical Intermediate Synthesis Requiring Defined Triazole Substitution for Patent Protection

Patent literature, including Sumitomo Chemical's method for producing triazole compounds (US 10,562,885 B2), demonstrates the industrial relevance of methanesulfonyl chloride intermediates in constructing triazole-containing pest control agents [1]. The target compound's specific substitution pattern (N-methyl-1,2,3-triazole-4-ylmethyl with a sulfonyl chloride handle) provides a structurally distinct building block that can generate novel intellectual property space, differentiating it from the more common 1,2,4-triazole sulfonyl chlorides used in agrochemical azole fungicides.

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